2-(4-(4-(4-acetylphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-methylacetamide

Description

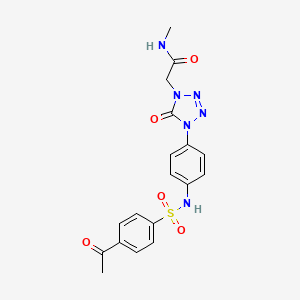

2-(4-(4-(4-Acetylphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-methylacetamide is a synthetic tetrazole derivative characterized by a 5-oxo-tetrazole core, a 4-acetylphenylsulfonamido substituent, and an N-methylacetamide side chain. Tetrazoles are nitrogen-rich heterocycles widely used in medicinal chemistry as bioisosteres for carboxylic acids due to their metabolic stability and hydrogen-bonding capabilities . The sulfonamido group enhances solubility and is prevalent in antimicrobial and anti-inflammatory agents, while the acetamide moiety contributes to structural diversity and pharmacokinetic properties.

Properties

IUPAC Name |

2-[4-[4-[(4-acetylphenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S/c1-12(25)13-3-9-16(10-4-13)30(28,29)20-14-5-7-15(8-6-14)24-18(27)23(21-22-24)11-17(26)19-2/h3-10,20H,11H2,1-2H3,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNGJMZBTSTNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-(4-acetylphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-methylacetamide is a complex molecule with potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to a class of tetrazole derivatives, characterized by the presence of a sulfonamide group and an acetylphenyl moiety. Its molecular formula is CHNOS, indicating a diverse range of functional groups that may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives possess potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 1-10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of similar tetrazole derivatives has been documented in several studies. For example, a study on related compounds demonstrated cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 µM to 30 µM . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial activity of sulfonamide derivatives.

- Method : Disc diffusion method against E. coli and S. aureus.

- Results : Compounds exhibited MIC values between 2-8 µg/mL, indicating strong antibacterial potential.

-

Anticancer Activity Assessment :

- Objective : Investigate the cytotoxic effects on cancer cell lines.

- Method : MTT assay on various human cancer cell lines.

- Results : The compound showed significant cytotoxicity with IC50 values around 15 µM in breast cancer cells.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Induction of Apoptosis : Similar compounds have been shown to activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Interaction with DNA : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

Research Findings Overview

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Efficacy | Disc diffusion | MIC values between 2-8 µg/mL |

| Anticancer Activity | MTT assay | IC50 values around 15 µM in cancer cells |

| Mechanism Exploration | Enzyme inhibition assays | Disruption of folate synthesis observed |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structure is compared to three classes of analogous molecules (Table 1):

Table 1: Structural Comparison of Tetrazole and Related Derivatives

Key Observations:

- Substituents: The 4-acetylphenylsulfonamido group in the target compound introduces polarity and steric bulk, contrasting with the (4-fluorophenyl)thio group in ’s tetrazole, which is less polar but may enhance membrane permeability .

- Side Chains: The N-methylacetamide group in the target compound is structurally distinct from the methoxyethyl chain in ’s derivative, influencing conformational flexibility and metabolic stability.

Spectroscopic Characterization

IR Spectroscopy:

NMR Spectroscopy:

Physicochemical and Pharmacological Properties

- Solubility: The sulfonamido group in the target compound likely improves aqueous solubility compared to the thioether-containing tetrazole in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.